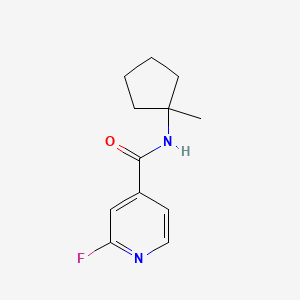

2-fluoro-N-(1-methylcyclopentyl)pyridine-4-carboxamide

Overview

Description

“2-fluoro-N-(1-methylcyclopentyl)pyridine-4-carboxamide” is a chemical compound used in scientific research. It has the CAS Number: 1308019-10-4 . This compound is versatile and holds potential for diverse applications, paving the way for advancements in various fields.

Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-N-(1-methylcyclohexyl)isonicotinamide . The InChI code is 1S/C13H17FN2O/c1-13(6-3-2-4-7-13)16-12(17)10-5-8-15-11(14)9-10/h5,8-9H,2-4,6-7H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 236.29 . It is a powder at room temperature .Scientific Research Applications

1. Catalysis and Chemical Synthesis

Research on similar fluorinated pyridine carboxamides reveals their potential in catalysis and chemical synthesis. For instance, a fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zn complex was synthesized for catalyzing the formylation and methylation of amines using CO2 as a C1 building block, showing higher activity than non-fluorous counterparts (Yang et al., 2015). This research highlights the role of fluorinated compounds in enhancing catalytic efficiency and selectivity, potentially applicable to a broad range of synthetic transformations.

2. Molecular Structure and Design

Fluorinated pyridine carboxamides serve as key intermediates in the design and synthesis of complex molecules with desired physical and chemical properties. The study on the synthesis, crystal structure, and density functional theory (DFT) analysis of a new compound featuring fluorophenyl and imidazo[1,2-a]pyridine moieties underscores the utility of fluorinated carboxamides in exploring molecular conformation and electronic properties (Qin et al., 2019). These insights are crucial for the rational design of materials and molecules with specific functionalities.

3. Antimicrobial and Anticancer Research

Compounds structurally related to 2-fluoro-N-(1-methylcyclopentyl)pyridine-4-carboxamide have been investigated for their antimicrobial and anticancer activities. For example, a series of pyridine-bridged bis-carboxamide Schiff's bases exhibited significant antimicrobial activity, comparable to or even better than standard antibiotic drugs (Al-Omar & Amr, 2010). This suggests the potential of fluoro-substituted pyridine carboxamides in developing new antimicrobial agents. Additionally, new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing a substituted 2-amino pyrimidine moiety demonstrated significant anticancer activity (Gokhale et al., 2017), highlighting the therapeutic research applications of fluorinated pyridine derivatives.

Safety and Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-fluoro-N-(1-methylcyclopentyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-12(5-2-3-6-12)15-11(16)9-4-7-14-10(13)8-9/h4,7-8H,2-3,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFCZNHHEAOQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)NC(=O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

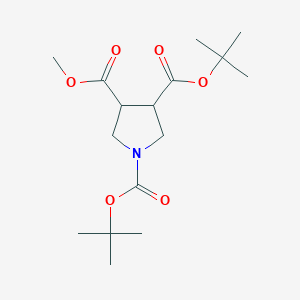

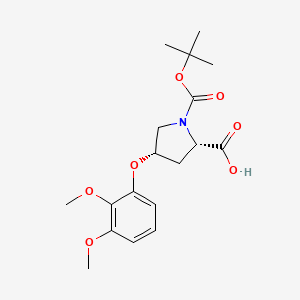

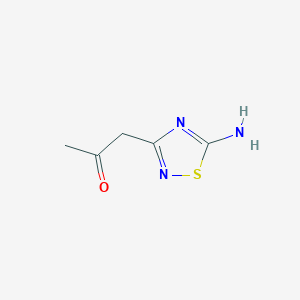

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)amino]-3-methyl-1-butanol](/img/structure/B1464222.png)

![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)

![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)

![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)

![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)